molecular formula C8H12O4 B1207665 1,3-Cyclohexanedicarboxylic acid CAS No. 3971-31-1

1,3-Cyclohexanedicarboxylic acid

Cat. No. B1207665
CAS RN: 3971-31-1
M. Wt: 172.18 g/mol
InChI Key: XBZSBBLNHFMTEB-UHFFFAOYSA-N
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Description

1,3-Cyclohexanedicarboxylic acid is a dicarboxylic acid that is cyclohexane substituted by carboxy groups at positions 1 and 3 . Its molecular formula is C8H12O4 . The compound has a molecular weight of 172.18 g/mol . It is also known by other names such as cyclohexane-1,3-dicarboxylic acid .


Synthesis Analysis

The synthesis of 1,3-Cyclohexanedicarboxylic acid involves a proline-catalyzed formal [3+1+2] cycloaddition of formaldehyde, crotonaldehyde, and acrylate (or fumarate) . Another method involves the use of isophthalic acid in methanol with 5% Rhodium-on-alumina catalyst and acetic acid .


Molecular Structure Analysis

The IUPAC name for 1,3-Cyclohexanedicarboxylic acid is cyclohexane-1,3-dicarboxylic acid . The InChI representation is InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12) . The Canonical SMILES representation is C1CC(CC(C1)C(=O)O)C(=O)O .


Physical And Chemical Properties Analysis

1,3-Cyclohexanedicarboxylic acid has a molecular weight of 172.18 g/mol . It has a density of 1.3±0.1 g/cm3 . The boiling point is 332.4±25.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.5 mmHg at 25°C . The enthalpy of vaporization is 63.2±6.0 kJ/mol . The flash point is 169.0±19.7 °C . The index of refraction is 1.521 . The molar refractivity is 39.9±0.3 cm3 . The compound has 4 hydrogen bond acceptors and 2 hydrogen bond donors . It has 2 freely rotating bonds . The topological polar surface area is 74.6 Ų .

Scientific Research Applications

Medicine: Zinc Carboxylate Coordination Polymers

1,3-Cyclohexanedicarboxylic acid is utilized in the synthesis of Zinc (II) carboxylate-based coordination polymers (Zn-CBCPs) . These polymers have shown potential in the treatment of infections and cancers. They also serve as sensors, catalysts, and materials for storage and drug delivery. The unique properties of these polymers, such as luminescence, allow for the sensing of various inorganic and organic pollutants.

Material Science: Polymer Synthesis

In material science, this compound is integral to the creation of polyesters and polyamides . It contributes to the development of materials with enhanced properties like better weatherability, higher impact strength, and faster stress relaxation. This makes it valuable for producing more durable and resilient materials.

Chemical Synthesis: Monomer Production

1,3-Cyclohexanedicarboxylic acid plays a role in the production of valuable polyester monomers and plasticizers . It is involved in synthetic processes that include catalyzed cycloaddition reactions, which are crucial for creating high-quality polymers used in various industrial applications.

Analytical Chemistry: Chromatography

In analytical chemistry, particularly chromatography, this acid is used as a standard or reference compound due to its well-defined properties . Its consistent behavior under different chromatographic conditions makes it an excellent candidate for calibrating equipment and validating analytical methods.

Life Science: Research and Development

The compound is a staple in life science research, where it’s used in various areas including biochemistry and catalysis . Scientists leverage its properties to explore and understand biological processes, which can lead to breakthroughs in biotechnology and pharmaceuticals.

Chromatography Research: Method Development

1,3-Cyclohexanedicarboxylic acid is also significant in the development of new chromatographic methods . Its stable characteristics under analysis make it a useful tool for testing and improving chromatographic techniques, which are essential for the separation and analysis of complex mixtures.

Environmental Science: Pollution Sensing

The acid’s derivatives are employed in environmental science as part of sensors designed to detect pollutants . These sensors can identify a variety of harmful substances, contributing to environmental monitoring and protection efforts.

Biomedical Engineering: Drug Delivery Systems

Lastly, in biomedical engineering, 1,3-Cyclohexanedicarboxylic acid is used to engineer drug delivery systems . Its ability to form coordination polymers allows for the creation of structures that can encapsulate and release drugs in a controlled manner, enhancing the effectiveness of treatments.

Safety And Hazards

1,3-Cyclohexanedicarboxylic acid should be handled with care. Avoid contact with skin and eyes. Do not breathe dust. Keep in a dry, cool and well-ventilated place. Keep container tightly closed . The compound has hazard statements H315 - H319 - H335 . Precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 .

properties

IUPAC Name

cyclohexane-1,3-dicarboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZSBBLNHFMTEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70883923
Record name 1,3-Cyclohexanedicarboxylic acid
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Molecular Weight

172.18 g/mol
Source PubChem
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Product Name

1,3-Cyclohexanedicarboxylic acid

CAS RN

3971-31-1
Record name 1,3-Cyclohexanedicarboxylic acid
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Record name 1,3-Cyclohexanedicarboxylic acid
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Record name 1,3-Cyclohexanedicarboxylic acid
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Record name 1,3-Cyclohexanedicarboxylic acid
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Record name A mixture of: cis-1,3-cyclohexanedicarboxylic acid; trans-1,3-cyclohexanedicarboxylicacid
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Synthesis routes and methods I

Procedure details

To a suspension of isophthalic acid (5.0 g, 30.1 mmol) in 45 ml of acetic acid was added a slurry of 0.1 g of platinum oxide in 5 ml of acetic acid. The resulting mixture was stirred under 50 psi of hydrogen at 25° C. for 16 hours. NMR analysis (DMSO-d6) at this time showed complete reduction of starting material. The reaction mixture was filtered through Celite and the filter cake was rinsed with methanol. The combined filtrate and washes were concentrated under reduced pressure, using heptane to azeotropically remove residual acetic acid. Trituration of the resultant semi-solid with heptane and filtration of the precipitate provided 4.92 g (95%) of the title compound as a white powder. mp: 163-165° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

To a suspension of isophthalic acid (500 g, 3 mol) in methanol (2.81) was added 5% Rhodium-on-alumina catalyst (50 g) and acetic acid (150 ml). The reaction mixture was shaken under hydrogen (50 psi) at room temperature overnight. The mixture was filtered through celite. To this solution was added fresh 5% Rhodium-on-alumina catalyst (25 g), and the mixture was shaken under 50 psi of hydrogen for another 24 hours. The final reaction mixture was filtered through celite. The solution was concentrated under vacuum to give 493 g of the title compound as a white powder (96.3% yield). m.p. 163-165° C.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
catalyst
Reaction Step Two
Yield
96.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Cyclohexanedicarboxylic acid
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Reactant of Route 6
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Q & A

Q1: What is the molecular formula and weight of 1,3-Cyclohexanedicarboxylic acid?

A1: 1,3-Cyclohexanedicarboxylic acid has the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol.

Q2: Does the cis/trans isomerism of 1,3-CHDA impact its properties?

A2: Yes, the cis and trans isomers of 1,3-CHDA exhibit distinct physical and chemical properties due to the different spatial arrangements of the carboxylic acid groups. For instance, [the trans isomer of 1,3-CHDA has a higher melting point than the cis isomer] [].

Q3: How does 1,3-CHDA contribute to the properties of polymers?

A3: 1,3-CHDA serves as a monomer in the synthesis of various polymers like polyesters and polyamides. Its incorporation can influence the polymer's properties, such as flexibility, crystallinity, and thermal stability [, ]. For example, polyamides derived from 1,3-CHDA exhibit high glass transition temperatures, indicating excellent thermal stability [].

Q4: Are there specific challenges in using 1,3-CHDA in polymer synthesis?

A4: Yes, one challenge is controlling the polymerization process to achieve desired molecular weights. For instance, in the synthesis of polyamides using phosphite amide derivatives of 1,3-CHDA, only low molecular weight polymers were obtained [].

Q5: How do the conformational preferences of 1,3-CHDA change with ionization state and solvent?

A5: NMR and computational studies reveal that 1,3-CHDA shows different conformational preferences depending on its ionization state (diacid, monoanion, dianion) and the solvent (water, DMSO). For example, the dianion of trans-1,2-cyclohexanedicarboxylic acid exhibits a preference for the diaxial conformation in DMSO, which is unusual for cyclohexane derivatives []. This highlights the significant influence of solvent and ionization on molecular conformation.

Q6: Does 1,3-CHDA form intramolecular hydrogen bonds?

A6: While generally less favored in cyclohexane rings, intramolecular hydrogen bonding is possible. Studies on cis-1,3-cyclopentanedicarboxylic acid, a close analog, demonstrated stronger intramolecular hydrogen bonding in its monoanion compared to cis-1,3-CHDA. This suggests that ring size influences the strength of such interactions [].

Q7: Can 1,3-CHDA be used to construct supramolecular assemblies?

A7: Yes, 1,3-CHDA can act as a building block in supramolecular chemistry due to its ability to form hydrogen bonds through its carboxylic acid groups. Research has shown the formation of various supramolecular architectures, including host-guest complexes, networks, and sheets, by co-crystallizing 1,3-CHDA with different N-donor compounds [].

Q8: Can enzymes differentiate between the enantiomers of 1,3-CHDA derivatives?

A8: Yes, enzymatic desymmetrization of meso-diesters of cis-1,3-CHDA has been achieved using enzymes like pig liver esterase and Aspergillus oryzae lipase. This approach provides a way to obtain enantiomerically enriched 1,3-CHDA derivatives for potential applications in asymmetric synthesis [, ].

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